Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone
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Overview
Description
Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone is a complex organic compound that features a pyridine ring, an imidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with 1-(3,3,3-trifluoro-2-hydroxypropyl)imidazole under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves the trifluoromethyl group, which enhances the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Pyridin-3-yl-[1-(2-hydroxypropyl)imidazol-2-yl]methanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxyethyl)imidazol-2-yl]methanone: Similar structure but with variations in the hydroxyalkyl chain length, affecting its reactivity and applications.
Uniqueness: Pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
pyridin-3-yl-[1-(3,3,3-trifluoro-2-hydroxypropyl)imidazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)9(19)7-18-5-4-17-11(18)10(20)8-2-1-3-16-6-8/h1-6,9,19H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSSQWCQYXCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=CN2CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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